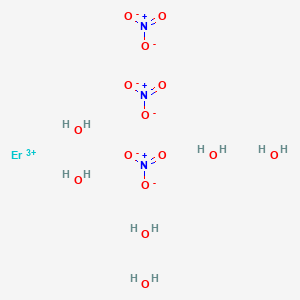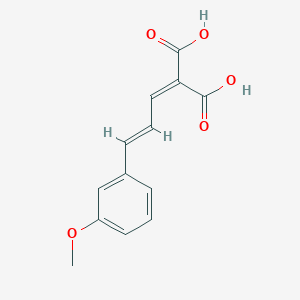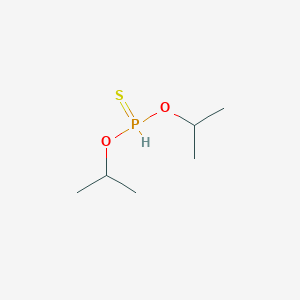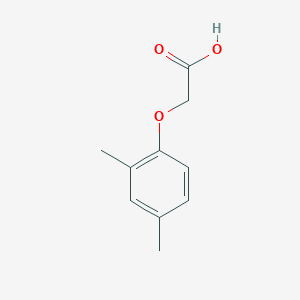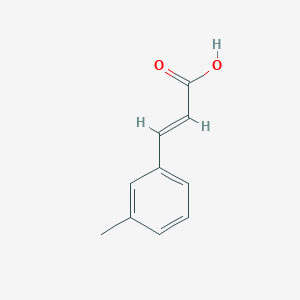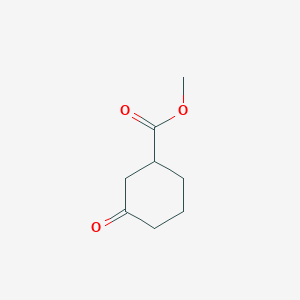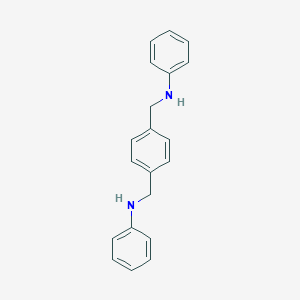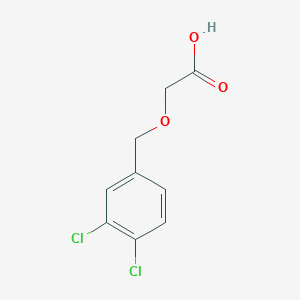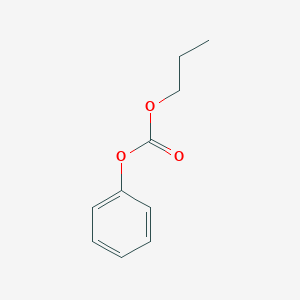![molecular formula C28H25FN2O5 B080470 5-Fluoro-1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione CAS No. 10343-71-2](/img/structure/B80470.png)
5-Fluoro-1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione, also known as FTOX, is a chemical compound that has been widely used in scientific research. It is a pyrimidine analog that has been found to have potential anticancer activity. FTOX has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is not fully understood. However, it has been proposed that 5-Fluoro-1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione inhibits DNA synthesis by inhibiting thymidylate synthase, an enzyme that is essential for the synthesis of thymidine, a building block of DNA. 5-Fluoro-1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
5-Fluoro-1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 5-Fluoro-1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has also been found to inhibit the activity of thymidylate synthase, leading to a decrease in DNA synthesis. In addition, 5-Fluoro-1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has been found to have potential antiviral activity against the hepatitis C virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Fluoro-1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. 5-Fluoro-1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has also been found to have low toxicity in animal studies. However, 5-Fluoro-1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in certain experiments. In addition, 5-Fluoro-1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has a short half-life, which can limit its effectiveness in vivo.
Direcciones Futuras
For the study of 5-Fluoro-1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione include the development of 5-Fluoro-1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione analogs with improved solubility and bioavailability, the study of 5-Fluoro-1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione in combination with other chemotherapeutic agents, and the exploration of its potential antiviral activity against other viruses.
Métodos De Síntesis
5-Fluoro-1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has been synthesized using various methods. One of the most commonly used methods is the reaction of 5-fluorouracil with 1,2-O-isopropylidene-3-trityloxypropane-1,3-diol in the presence of a strong base such as potassium tert-butoxide. The reaction yields 5-Fluoro-1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione as a white crystalline solid with a high yield. Other methods of synthesis include the use of 1,2-O-isopropylidene-3-trityloxypropane-1,3-diol and 5-fluoro-2,4(1H,3H)-pyrimidinedione in the presence of acetic anhydride.
Aplicaciones Científicas De Investigación
5-Fluoro-1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has been extensively studied for its potential anticancer activity. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, ovarian cancer, and lung cancer. 5-Fluoro-1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has also been studied for its potential use in combination with other chemotherapeutic agents to enhance their anticancer activity. In addition to its anticancer activity, 5-Fluoro-1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has been found to have potential antiviral activity against the hepatitis C virus.
Propiedades
Número CAS |
10343-71-2 |
|---|---|
Nombre del producto |
5-Fluoro-1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
Fórmula molecular |
C28H25FN2O5 |
Peso molecular |
488.5 g/mol |
Nombre IUPAC |
5-fluoro-1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C28H25FN2O5/c29-22-17-31(27(34)30-26(22)33)25-16-23(32)24(36-25)18-35-28(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,17,23-25,32H,16,18H2,(H,30,33,34) |
Clave InChI |
LKGMYKHRZLPJRT-UHFFFAOYSA-N |
SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)F)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O |
SMILES canónico |
C1C(C(OC1N2C=C(C(=O)NC2=O)F)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O |
Otros números CAS |
10343-71-2 |
Sinónimos |
2'-Deoxy-5-fluoro-5'-O-(triphenylmethyl)uridine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Pyrazolin-5-one, 4-[(p-aminophenyl)imino]-3-methyl-1-phenyl-](/img/structure/B80388.png)
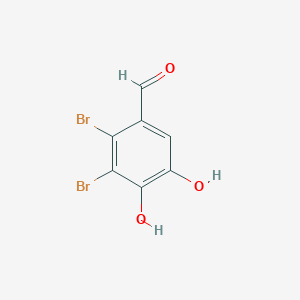

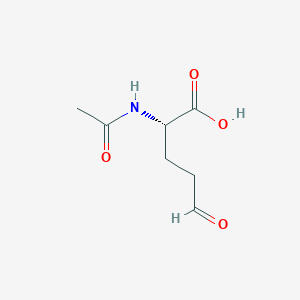
![2-Methyl-2H-naphtho[1,8-bc]thiophene](/img/structure/B80396.png)
